6-Oxa-8-azabicyclo[3.2.2]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxa-8-azabicyclo[322]nonane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-8-azabicyclo[3.2.2]nonane typically involves the use of cyclic starting materials and specific reaction conditions to achieve the desired bicyclic structure. One common method involves the use of diazo imine-derived cyclic azomethine ylides in a 1,3-dipolar cycloaddition reaction with acryloylpyrazolidinone, catalyzed by a rhodium(II) complex and a chiral Lewis acid . This method provides high diastereo- and enantioselectivity, making it a preferred route for obtaining optically active compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of automated systems for reagent addition and reaction monitoring can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxa-8-azabicyclo[3.2.2]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Oxa-8-azabicyclo[3.2.2]nonane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Oxa-8-azabicyclo[3.2.2]nonane involves its interaction with specific molecular targets and pathways. For example, its antiprotozoal activity may be attributed to its ability to interfere with the metabolic processes of protozoa, leading to their death . The exact molecular targets and pathways involved can vary depending on the specific application and the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
6-Oxa-8-azabicyclo[3.2.2]nonane can be compared with other similar compounds, such as:
3-Azabicyclo[3.2.2]nonane: Similar structure but lacks the oxygen atom, which may result in different chemical properties and applications.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and arrangement, leading to distinct biological activities.
The uniqueness of 6-Oxa-8-azabicyclo[32
Eigenschaften
Molekularformel |
C7H13NO |
---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
6-oxa-8-azabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C7H13NO/c1-2-6-5-9-7(3-1)4-8-6/h6-8H,1-5H2 |
InChI-Schlüssel |
ZOOFGOIZHNLOSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CNC(C1)CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.